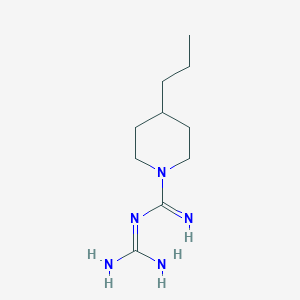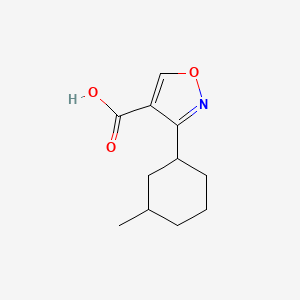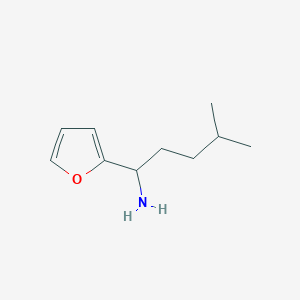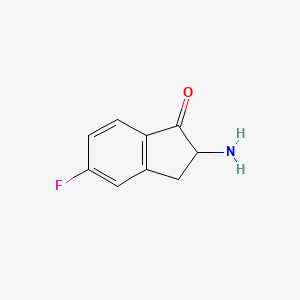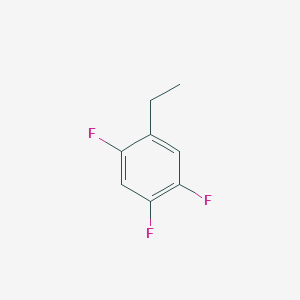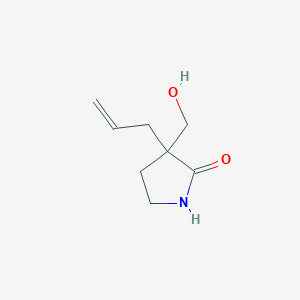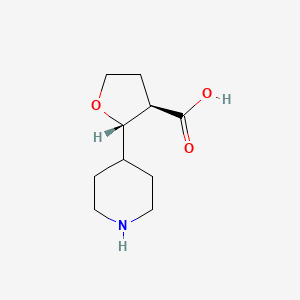
3-(2-Ethylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylcyclohexyl)aniline is an organic compound belonging to the class of anilines, which are aromatic amines This compound features a cyclohexyl ring substituted with an ethyl group at the 2-position and an aniline group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the nitration of cyclohexylbenzene followed by reduction to yield the desired aniline derivative .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds using palladium or platinum catalysts under high pressure and temperature conditions. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 3-(2-Ethylcyclohexyl)aniline involves its interaction with various molecular targets. It primarily acts through the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated by its ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Comparaison Avec Des Composés Similaires
Aniline: The parent compound, simpler in structure but less sterically hindered.
Cyclohexylamine: Lacks the aromatic ring, making it less reactive in certain aromatic substitution reactions.
2-Ethylaniline: Similar in structure but without the cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness: 3-(2-Ethylcyclohexyl)aniline is unique due to its combination of an aromatic amine with a substituted cyclohexyl ring, providing a balance of reactivity and steric hindrance that can be advantageous in specific chemical reactions and applications .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h5,7-8,10-11,14H,2-4,6,9,15H2,1H3 |
Clé InChI |
GNNYUNRJKNSCLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
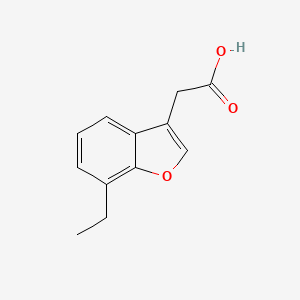
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)

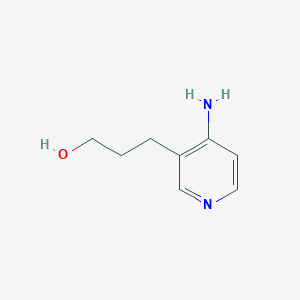
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
